molecular formula C8H4Br2N2 B095883 3,8-Dibromo-1,6-naphthyridine CAS No. 17965-75-2

3,8-Dibromo-1,6-naphthyridine

Cat. No.: B095883
CAS No.: 17965-75-2
M. Wt: 287.94 g/mol
InChI Key: XGNQDLUHEFXGPL-UHFFFAOYSA-N
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Description

3,8-Dibromo-1,6-naphthyridine is a nitrogen-containing heterocyclic compound with the molecular formula C8H4Br2N2. It is a derivative of 1,6-naphthyridine, where bromine atoms are substituted at the 3rd and 8th positions of the naphthyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dibromo-1,6-naphthyridine typically involves the bromination of 1,6-naphthyridine. One common method is the reaction of 1,6-naphthyridine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction can be represented as follows:

C8H6N2+2Br2C8H4Br2N2+2HBr\text{C}_8\text{H}_6\text{N}_2 + 2\text{Br}_2 \rightarrow \text{C}_8\text{H}_4\text{Br}_2\text{N}_2 + 2\text{HBr} C8​H6​N2​+2Br2​→C8​H4​Br2​N2​+2HBr

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,8-Dibromo-1,6-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl groups to form more complex molecules.

    Reduction Reactions: The bromine atoms can be reduced to form 1,6-naphthyridine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted naphthyridines, while coupling reactions can produce aryl-substituted derivatives .

Scientific Research Applications

3,8-Dibromo-1,6-naphthyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: The parent compound without bromine substitution.

    3-Bromo-1,6-naphthyridine: A mono-brominated derivative.

    8-Bromo-1,6-naphthyridine: Another mono-brominated derivative.

Uniqueness

3,8-Dibromo-1,6-naphthyridine is unique due to the presence of two bromine atoms, which allows for more diverse chemical modifications and applications compared to its mono-brominated counterparts. The dibromo substitution pattern also imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

3,8-dibromo-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2/c9-6-1-5-2-11-4-7(10)8(5)12-3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNQDLUHEFXGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC=C(C2=NC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601307239
Record name 3,8-Dibromo-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17965-75-2
Record name 3,8-Dibromo-1,6-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17965-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,8-Dibromo-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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